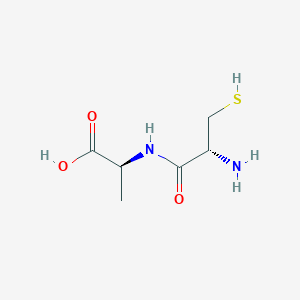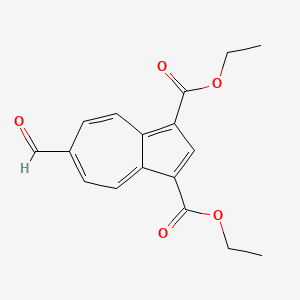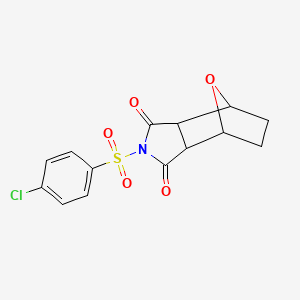
Adenosine 5'-diphosphate-glycero-mannoheptose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 5’-diphosphate-glycero-mannoheptose: is a nucleotide-linked sugar compound that plays a crucial role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. This compound is involved in the formation of the inner core of lipopolysaccharides, which are essential components of the bacterial outer membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of adenosine 5’-diphosphate-glycero-mannoheptose typically involves the isolation from bacterial cultures. For instance, it can be isolated from heptose transferase-less mutants of Salmonella minnesota and Shigella sonnei. The bacteria are cultivated in a fermentor, and the cells are harvested in the late exponential phase. The nucleotides are then extracted using cold perchloric acid and separated using paper chromatography .
Industrial Production Methods: The use of advanced chromatography techniques ensures the isolation of pure nucleotide-linked heptoses .
Analyse Chemischer Reaktionen
Types of Reactions: Adenosine 5’-diphosphate-glycero-mannoheptose undergoes various chemical reactions, including epimerization and enzymatic transformations. One notable reaction is the transformation of ADP-D-glycero-D-mannoheptose to ADP-L-glycero-D-mannoheptose via the action of ADP-D-glycero-D-mannoheptose-6-epimerase .
Common Reagents and Conditions: The reactions involving adenosine 5’-diphosphate-glycero-mannoheptose often require specific enzymes, such as heptose transferases and epimerases. These reactions typically occur under mild conditions, such as physiological pH and temperature .
Major Products: The major products formed from the reactions of adenosine 5’-diphosphate-glycero-mannoheptose include various epimers and derivatives that are incorporated into the lipopolysaccharide structure of bacteria .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, adenosine 5’-diphosphate-glycero-mannoheptose is used as a model compound to study nucleotide-sugar interactions and the biosynthesis of complex carbohydrates .
Biology: In biological research, this compound is essential for understanding the biosynthesis of lipopolysaccharides in Gram-negative bacteria. It serves as a substrate for heptose transferases, which are crucial for the assembly of the bacterial outer membrane .
Medicine: In medicine, adenosine 5’-diphosphate-glycero-mannoheptose is studied for its role in bacterial pathogenesis. Understanding its biosynthesis and function can lead to the development of novel antibiotics targeting the lipopolysaccharide biosynthesis pathway .
Industry: In the industrial sector, this compound can be used in the production of bacterial lipopolysaccharides for research and diagnostic purposes .
Wirkmechanismus
Adenosine 5’-diphosphate-glycero-mannoheptose exerts its effects by serving as a substrate for heptose transferases, which incorporate it into the lipopolysaccharide structure of Gram-negative bacteria. The molecular targets include various enzymes involved in the biosynthesis pathway, such as heptose transferases and epimerases. These enzymes catalyze the transfer and modification of the heptose moiety, leading to the formation of the inner core of lipopolysaccharides .
Vergleich Mit ähnlichen Verbindungen
Adenosine 5’-diphosphate-glucose: Another nucleotide-linked sugar involved in carbohydrate biosynthesis.
Adenosine 5’-diphosphate-ribose: A compound involved in cellular signaling and metabolism.
Uniqueness: Adenosine 5’-diphosphate-glycero-mannoheptose is unique due to its specific role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. Unlike other nucleotide-linked sugars, it is directly involved in the formation of the inner core of lipopolysaccharides, making it essential for bacterial outer membrane integrity and function .
Eigenschaften
CAS-Nummer |
80186-87-4 |
|---|---|
Molekularformel |
C17H27N5O16P2 |
Molekulargewicht |
619.4 g/mol |
IUPAC-Name |
[[(3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S)-6-[(1S)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]methyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H27N5O16P2/c18-15-5-16(20-2-19-15)22(3-21-5)17-10(29)9(28)13(36-17)14(37-40(33,34)38-39(30,31)32)12-8(27)6(25)7(26)11(35-12)4(24)1-23/h2-4,6-14,17,23-29H,1H2,(H,33,34)(H2,18,19,20)(H2,30,31,32)/t4-,6-,7-,8-,9-,10+,11?,12?,13?,14?,17?/m0/s1 |
InChI-Schlüssel |
ZLCOQKCHOKULQU-QRPVWZTISA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H](C(O3)C(C4[C@H]([C@H]([C@@H](C(O4)[C@H](CO)O)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(C4C(C(C(C(O4)C(CO)O)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


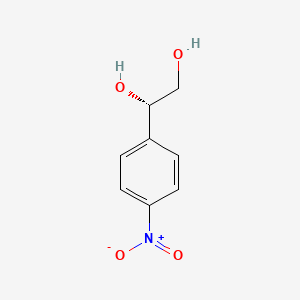

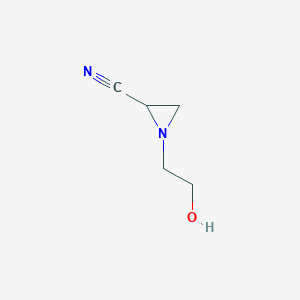
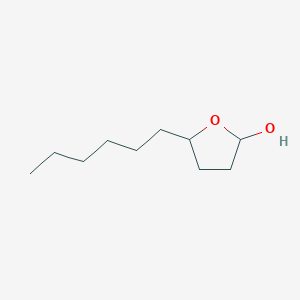



![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)

